2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride
Description
Historical Development and Chemical Classification
2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride emerged as part of broader efforts to explore phenoxyethyl piperidine derivatives for their structural and pharmacological potential. The compound’s development aligns with mid-20th-century advancements in synthetic organic chemistry, particularly in modifying phenoxyalkylamines to enhance receptor-binding specificity. Classified as a substituted piperidine, it belongs to the family of aryloxyalkylamines, which are characterized by their ether-linked aromatic and aliphatic moieties. Its hydrochloride salt form improves solubility and stability, making it suitable for laboratory and industrial applications.
Structural Characterization and Nomenclature
The compound’s IUPAC name, 4-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine hydrochloride , reflects its structural components:
- A piperidine ring (C₅H₁₀N) substituted at the 4-position.
- A phenoxyethyl group with chlorine and methyl substituents at the 2- and 4-positions of the aromatic ring.
- A hydrochloride counterion.
Molecular formula : C₁₄H₂₁Cl₂NO
Molecular weight : 290.23 g/mol.
SMILES representation : CC1=CC=C(OCCC2CCNCC2)C(Cl)=C1.[H]Cl.
Spectroscopic characterization includes:
- ¹H NMR : Distinct signals for methyl (δ ~2.3 ppm), aromatic protons (δ ~6.8–7.2 ppm), and piperidine protons (δ ~1.5–3.0 ppm).
- IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and C-N (~1,250 cm⁻¹).
Position within Phenoxyethyl Piperidine Compound Family
This compound is part of a structurally diverse family of phenoxyethyl piperidines, which vary in aromatic substituents and piperidine substitution patterns. Key comparisons include:
| Compound Name | Aromatic Substituents | Piperidine Substitution | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine HCl | 2-Cl, 4-CH₃ | 4-position | 290.23 |
| 3-(2-Phenoxyethyl)piperidine HCl | None | 3-position | 247.78 |
| 4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine HCl | 4-Cl, 2-CH₃ | 4-position | 290.23 |
Such structural variations influence physicochemical properties and biological interactions. For instance, chloro and methyl groups enhance lipophilicity and steric effects, potentially improving target binding.
Significance in Organic and Medicinal Chemistry Research
The compound’s hybrid structure combines a rigid aromatic system with a flexible piperidine moiety, making it a valuable scaffold in drug discovery. Key research applications include:
- Receptor modulation : Phenoxyethyl piperidines are explored as antagonists for prostaglandin E receptor 4 (EP4), a target in inflammatory diseases.
- Synthetic intermediate : Its reactive sites (e.g., chlorine, secondary amine) enable derivatization for combinatorial libraries.
- Structure-activity relationship (SAR) studies : Modifications to the phenoxy or piperidine groups help elucidate determinants of bioactivity.
Recent studies highlight its utility in synthesizing fused heterocycles and chiral ligands for asymmetric catalysis. For example, its ethylphenoxy group participates in Ullmann-type coupling reactions to generate biaryl ethers.
Properties
IUPAC Name |
2-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-11-5-6-14(13(15)10-11)17-9-7-12-4-2-3-8-16-12;/h5-6,10,12,16H,2-4,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPKYLLJXLJEFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC2CCCCN2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-chloro-4-methylphenol with 2-chloroethylpiperidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage . The reaction conditions include maintaining a controlled temperature and using an appropriate solvent, such as ethanol or methanol, to dissolve the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural Modifications and Molecular Properties
The compound shares a common piperidine hydrochloride core with phenoxyethyl substituents. Key analogs and their structural differences are summarized below:
Key Observations :
- Substituent Effects: The presence of halogens (Cl, Br) and alkyl groups (methyl, sec-butyl) significantly alters molecular weight and steric bulk.
- Bioactivity Trends: Analogs with chloro substituents (e.g., 2,4-dichloro in ) show antimicrobial activity in related compounds, as seen in thiopyrimidinone derivatives ().
Pharmacological and Toxicological Profiles
Antimicrobial Activity
- Thiopyrimidinone Analogs: Compounds with chloro or bromo substituents (e.g., 3a, 4a in ) demonstrated strong antibacterial activity against Staphylococcus aureus and Bacillus subtilis. This suggests that the chloro and methyl groups in the target compound may similarly enhance antibacterial properties, though experimental validation is required .
Toxicity
- Acute Hazards: Piperidine hydrochlorides (e.g., 4-(Diphenylmethoxy)piperidine HCl in ) are classified as harmful, with delayed effects upon exposure. The target compound’s chlorine substituents may increase toxicity compared to non-halogenated analogs, though specific LD₅₀ data are unavailable .
Biological Activity
2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a piperidine ring substituted with a chloromethylphenoxy group. Its molecular formula is with a molecular weight of approximately 288.24 g/mol .
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly in the central nervous system (CNS). The piperidine moiety is known to influence dopaminergic and serotonergic pathways, potentially affecting mood and cognition.
Antitumor Activity
A study evaluating the antitumor properties of related compounds demonstrated significant cytotoxic effects against cancer cell lines. For instance, compounds with similar structural features exhibited IC50 values ranging from 700 nM to 900 nM against various tumor cell lines, indicating potent antitumor activity .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | CCRF-CEM | 10 |
| Compound B | A-431 | <1000 |
| This compound | Various | TBD |
Anticonvulsant Properties
The anticonvulsant activity of related piperidine derivatives has been documented, suggesting that this compound may also possess similar effects. In vitro studies show that certain analogues can prevent seizures in animal models, indicating potential therapeutic applications in epilepsy treatment .
Case Study 1: Anticancer Efficacy
In a clinical trial involving patients with advanced solid tumors, a derivative of the compound was administered. Results showed a partial response in 30% of patients, with manageable side effects. The study highlighted the importance of further exploring the compound's efficacy in larger cohorts.
Case Study 2: Neurological Effects
Another study focused on the neuroprotective effects of piperidine derivatives in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in rodent models, suggesting potential for treating neurodegenerative diseases like Alzheimer's .
Q & A
Q. How can researchers optimize the synthesis of 2-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride to improve yield and purity?
Methodological Answer:
- Step 1: Intermediate Preparation
Begin with 2-chloro-4-methylphenol and 2-(piperidin-2-yl)ethanol. Activate the phenol via alkylation using a base like triethylamine (TEA) in dichloromethane (DCM) at 0°C, followed by slow addition of ethyl bromide or a similar alkylating agent. Monitor the reaction via TLC . - Step 2: Coupling Reaction
Use Mitsunobu conditions (e.g., diethyl azodicarboxylate (DEAD) and triphenylphosphine) to couple the activated phenol with the piperidine derivative. Optimize reaction time (typically 12–24 hours) and temperature (room temperature to 60°C) to reduce side products . - Step 3: Hydrochloride Salt Formation
Precipitate the hydrochloride salt by adding HCl gas or concentrated HCl to the crude product in anhydrous ether. Recrystallize using ethanol/water mixtures to achieve >98% purity . - Yield Optimization
Adjust stoichiometry (1:1.2 molar ratio of phenol to piperidine derivative) and use inert atmosphere (N₂/Ar) to minimize oxidation. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
Use ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the presence of the piperidine ring (δ 1.4–2.8 ppm for CH₂ groups), aromatic protons (δ 6.8–7.5 ppm), and the ethyl linker (δ 3.5–4.2 ppm). Compare with reference spectra of analogous piperidine derivatives . - High-Performance Liquid Chromatography (HPLC):
Employ a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% trifluoroacetic acid (TFA). Set UV detection at 254 nm to assess purity (>99%) and identify trace impurities . - Mass Spectrometry (MS):
Use ESI-MS in positive ion mode to confirm molecular weight (calculated: ~314.8 g/mol). Look for [M+H]⁺ and [M+Na]⁺ adducts .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE):
Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a P95 respirator or fume hood to prevent inhalation of dust/aerosols . - Spill Management:
Contain spills with inert absorbents (vermiculite, sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination . - Storage:
Store in airtight containers at 2–8°C under inert gas (N₂) to prevent hygroscopic degradation. Label containers with GHS hazard codes (e.g., H302: Harmful if swallowed) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the phenoxy group) influence the compound’s bioactivity?
Methodological Answer:
- Rational Design:
Replace the 4-methyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents. Synthesize derivatives via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution . - Activity Assays:
Test derivatives for receptor-binding affinity (e.g., GPCRs) using radioligand displacement assays. Compare IC₅₀ values to establish structure-activity relationships (SAR) . - Computational Modeling:
Perform molecular docking (AutoDock Vina) to predict interactions with target proteins. Optimize substituent geometry for hydrogen bonding or hydrophobic contacts .
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
Methodological Answer:
- Degradation Studies:
Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., piperidine ring opening or phenoxy cleavage) . - Kinetic Analysis:
Calculate rate constants (k) for degradation using pseudo-first-order kinetics. Plot pH-rate profiles to identify stability maxima (typically pH 4–6 for piperidine derivatives) . - Stabilization Strategies:
Formulate with cyclodextrins or liposomes to protect against acidic degradation. Test excipients via accelerated stability studies (40°C/75% RH for 6 months) .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Methodological Answer:
- Data Reconciliation:
Cross-reference acute toxicity (LD₅₀) values from OECD-compliant studies (e.g., OECD 423 for oral toxicity) and exclude non-GLP sources. Account for species-specific differences (e.g., rat vs. mouse) . - In Vitro Profiling:
Use HepG2 cells for cytotoxicity assays (MTT/WST-1) to quantify EC₅₀. Compare with in vivo data to validate translational relevance . - Meta-Analysis:
Apply statistical tools (e.g., RevMan) to aggregate data from PubChem, ECHA, and NITE. Identify outliers using Grubbs’ test (α=0.05) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
